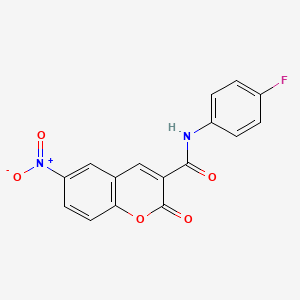

N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

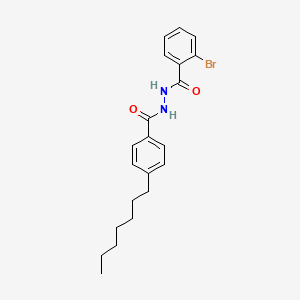

Réactifs : 4-fluoroaniline, anhydride acétique

Conditions : Reflux dans l'acide acétique

Produit : N-(4-fluorophényl)-6-nitro-2-oxo-2H-chromène-3-carboxamide

Méthodes de production industrielle

Pour la production à l'échelle industrielle, la synthèse peut être optimisée afin d'améliorer le rendement et de réduire les coûts. Cela implique souvent l'utilisation de réacteurs à écoulement continu, de systèmes automatisés et de solvants respectueux de l'environnement. Les conditions de réaction sont soigneusement contrôlées pour garantir la cohérence et la pureté élevée du produit final.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-(4-fluorophényl)-6-nitro-2-oxo-2H-chromène-3-carboxamide implique généralement un processus en plusieurs étapes. Une méthode courante commence par la préparation du noyau chromène, suivie de l'introduction des groupes nitro et fluorophényle. Les conditions de réaction font souvent appel à l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter les transformations souhaitées.

-

Étape 1 : Synthèse du noyau chromène

Réactifs : Salicylaldéhyde, malononitrile

Conditions : Reflux dans l'éthanol avec une quantité catalytique de pipéridine

Produit : 2-amino-4H-chromène

-

Étape 2 : Nitration

Réactifs : Acide nitrique, acide sulfurique

Conditions : Faible température (0-5 °C)

Produit : 6-nitro-2-amino-4H-chromène

Analyse Des Réactions Chimiques

Types de réactions

La N-(4-fluorophényl)-6-nitro-2-oxo-2H-chromène-3-carboxamide peut subir diverses réactions chimiques, notamment :

Oxydation : Conversion du groupe nitro en un groupe nitroso ou amino.

Réduction : Réduction du groupe nitro en une amine.

Substitution : Halogénation ou alkylation sur le cycle aromatique.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO₄) en milieu acide.

Réduction : Gaz hydrogène (H₂) avec du palladium sur charbon (Pd/C) comme catalyseur.

Substitution : N-bromosuccinimide (NBS) pour la bromation.

Principaux produits

Oxydation : 6-nitroso-2-oxo-2H-chromène-3-carboxamide

Réduction : 6-amino-2-oxo-2H-chromène-3-carboxamide

Substitution : 4-bromo-N-(4-fluorophényl)-6-nitro-2-oxo-2H-chromène-3-carboxamide

Applications de la recherche scientifique

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique.

Médecine : Exploré pour ses propriétés anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques.

Mécanisme d'action

Le mécanisme par lequel la N-(4-fluorophényl)-6-nitro-2-oxo-2H-chromène-3-carboxamide exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. On pense qu'elle inhibe certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut entraîner divers effets biologiques, tels qu'une réduction de l'inflammation ou l'inhibition de la croissance des cellules cancéreuses.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism by which N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(4-fluorophényl)-2-oxo-2H-chromène-3-carboxamide

- 6-nitro-2-oxo-2H-chromène-3-carboxamide

- N-(4-chlorophényl)-6-nitro-2-oxo-2H-chromène-3-carboxamide

Unicité

La N-(4-fluorophényl)-6-nitro-2-oxo-2H-chromène-3-carboxamide est unique en raison de la présence à la fois du groupe fluorophényle et du groupe nitro, qui confèrent des propriétés chimiques et biologiques distinctes. La combinaison de ces groupes améliore son potentiel en tant qu'agent thérapeutique et la différencie des autres dérivés du chromène.

Propriétés

Formule moléculaire |

C16H9FN2O5 |

|---|---|

Poids moléculaire |

328.25 g/mol |

Nom IUPAC |

N-(4-fluorophenyl)-6-nitro-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C16H9FN2O5/c17-10-1-3-11(4-2-10)18-15(20)13-8-9-7-12(19(22)23)5-6-14(9)24-16(13)21/h1-8H,(H,18,20) |

Clé InChI |

XWINSRXRNBFWIK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)

![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)

![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)

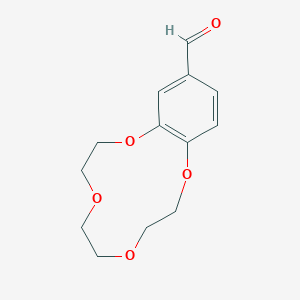

![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)

![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)

![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)

![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)

![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)